Boc-ala-gly-osu

Descripción general

Descripción

“Boc-ala-gly-osu” is a compound used in the field of peptide synthesis . It is also known as Boc-L-alanine N-succinimidyl ester or Boc-L-alanine hydroxysuccinimide ester . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .

Synthesis Analysis

The synthesis of “this compound” involves the use of mixed anhydrides and activated esters to obtain high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis

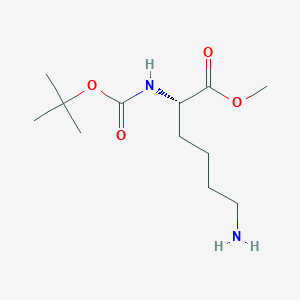

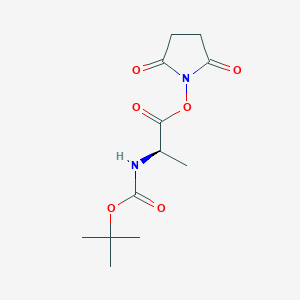

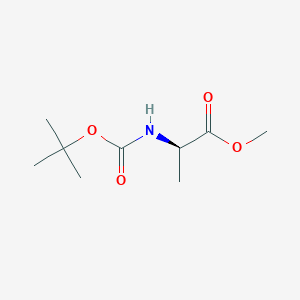

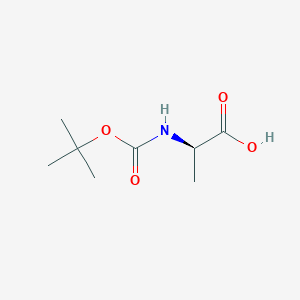

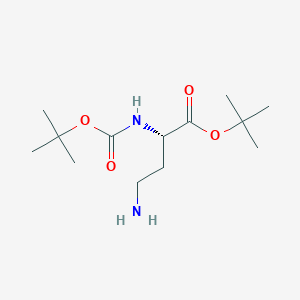

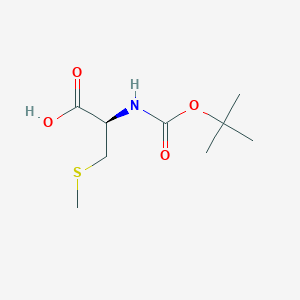

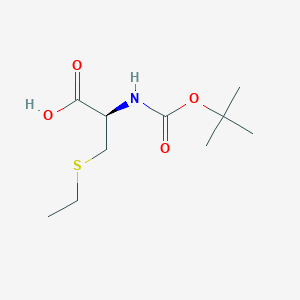

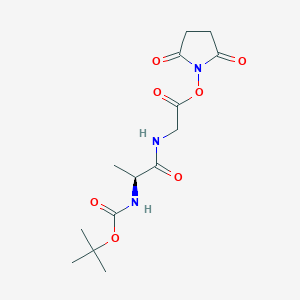

The empirical formula of “this compound” is C12H18N2O6 . Its molecular weight is 286.28 . The SMILES string representation of its structure isCC@HOC(C)(C)C)C(=O)ON1C(=O)CCC1=O . Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .Physical And Chemical Properties Analysis

“this compound” is a white to off-white crystalline powder that is soluble in common organic solvents. Its molecular weight is 400.39 g/mol. It has a melting point of 139-141°C and a boiling point of 583.3°C at 760 mm Hg.Aplicaciones Científicas De Investigación

Cromatografía de Afinidad: Aislamiento de Inmunoglobulinas

Boc-ala-gly-osu se utiliza en la producción de resinas de afinidad para el aislamiento de inmunoglobulinas G. Estas resinas se obtienen conjugando matrices con proteínas de origen bacteriano, como la proteína A, que es conocida por su alta especificidad para el fragmento Fc de las inmunoglobulinas G .

Direcciones Futuras

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .

Mecanismo De Acción

Mode of Action

Boc-ala-gly-osu acts as a reactant in peptide synthesis. It reacts with a free amine function of an amino acid rapidly to give the “protected” amino acid derivative . This derivative can then be used to form a peptide (amide) bond to a second amino acid. Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific peptides that it helps synthesize. For example, peptides synthesized using this compound can be involved in various biochemical pathways, such as immune response, antibacterial activity, and enzyme regulation .

Result of Action

The result of this compound’s action is the formation of specific peptides. These peptides can have various effects at the molecular and cellular level, depending on their specific amino acid sequences and the targets they interact with. For instance, some peptides synthesized using this compound have been found to have immunostimulatory activity .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactants and catalysts can also influence the reaction .

Análisis Bioquímico

Biochemical Properties

Boc-ala-gly-osu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Boc group in this compound is stable towards most nucleophiles and bases, making it an effective protecting group . The compound’s stability allows for controlled reactions, ensuring that the desired peptide bonds are formed without unwanted side reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. The Boc group serves as a protecting group, preventing the amino group from participating in unwanted reactions . This allows for the controlled formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the amino group for subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but the Boc group can be removed when exposed to acid . This reveals the amino group, allowing it to participate in subsequent reactions. The stability and reactivity of this compound make it a valuable tool in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds . The specific metabolic pathways and enzymes it interacts with would depend on the specific peptides being synthesized.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific context of its use. In the context of peptide synthesis, it would be transported to the site of the reaction and incorporated into the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound would depend on the specific context of its use. In the context of peptide synthesis, it would be localized to the site of the reaction, which could be in various compartments or organelles depending on the specific cellular machinery involved .

Propiedades

IUPAC Name |

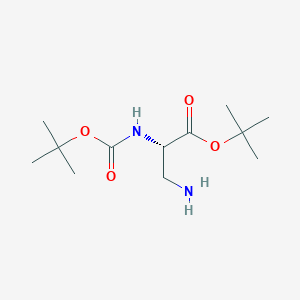

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRGZBZQQESHS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.